Cas no 79670-17-0 (Methyl 5-bromo-2-(bromomethyl)benzoate)

Methyl 5-bromo-2-(bromomethyl)benzoate structure
79670-17-0 structure
Nome del prodotto:Methyl 5-bromo-2-(bromomethyl)benzoate
Numero CAS:79670-17-0
MF:C9H8Br2O2
MW:307.966621398926
MDL:MFCD11505949
CID:532531
PubChem ID:12929136

Methyl 5-bromo-2-(bromomethyl)benzoate Proprietà chimiche e fisiche

Nomi e identificatori

    • Methyl 5-bromo-2-(bromomethyl)benzoate
    • 5-Bromo-2-bromomethylbenzoic acid methyl ester
    • 5-BROMO-2-BROMOMETHYL-BENZOIC ACID METHYL ESTER
    • Benzoic acid, 5-bromo-2-(bromomethyl)-, methyl ester
    • UVIJBFVFEGZZLQ-UHFFFAOYSA-N
    • Methyl 2-bromomethyl-5-bromobenzoate
    • STL557842
    • 2445AC
    • methyl 5-bromo-2-bromomethylbenzoate
    • BBL104028
    • methyl 4-bromo-alpha-bromo-2-toluate
    • methyl 4-bromo-alpha-bromo- 2-toluate
    • AB64112
    • S
    • AMY28905
    • 79670-17-0
    • SY108147
    • AS-41912
    • DTXSID80513209
    • EN300-202844
    • FT-0743223
    • AKOS016001498
    • MFCD11505949
    • A864825
    • Methyl5-bromo-2-(bromomethyl)benzoate
    • SCHEMBL391759
    • DB-075606
    • MDL: MFCD11505949
    • Inchi: 1S/C9H8Br2O2/c1-13-9(12)8-4-7(11)3-2-6(8)5-10/h2-4H,5H2,1H3
    • Chiave InChI: UVIJBFVFEGZZLQ-UHFFFAOYSA-N
    • Sorrisi: O=C(C1C(CBr)=CC=C(Br)C=1)OC

Proprietà calcolate

  • Massa esatta: 305.88900
  • Massa monoisotopica: 305.88910g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 13
  • Conta legami ruotabili: 3
  • Complessità: 185
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 26.3
  • XLogP3: 3

Proprietà sperimentali

  • Punto di ebollizione: 349.7℃ at 760 mmHg
  • PSA: 26.30000
  • LogP: 3.13060

Methyl 5-bromo-2-(bromomethyl)benzoate Informazioni sulla sicurezza

Methyl 5-bromo-2-(bromomethyl)benzoate Dati doganali

  • CODICE SA:2916399090
  • Dati doganali:

    Codice doganale cinese:

    2916399090

    Panoramica:

    2916399090 Altri acidi monocarbossilici aromatici. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:6,5% Tariffa generale:30,0%

    Elementi di dichiarazione:

    Acido acrilico\Acrilati o esteri devono essere imballati chiaramente

    Riassunto:

    2916399090 altri acidi monocarbossilici aromatici, loro anidridi, alogenuri, perossidi, perossiacidi e loro derivati IVA:17,0% Aliquota di sconto fiscale:9,0% Condizioni di vigilanza:nessuna tariffa MFN:6,5% Tariffa generale:30,0%

Methyl 5-bromo-2-(bromomethyl)benzoate Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1075314-100mg
methyl 5-bromo-2-(bromomethyl)benzoate
79670-17-0 96%
100mg
¥93.00 2024-07-28
eNovation Chemicals LLC
Y1043558-10g
Methyl 5-bromo-2-(bromomethyl)benzoate
79670-17-0 95%
10g
$175 2024-06-07
Enamine
EN300-202844-1.0g
methyl 5-bromo-2-(bromomethyl)benzoate
79670-17-0 95%
1g
$0.0 2023-06-08
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1075314-250mg
methyl 5-bromo-2-(bromomethyl)benzoate
79670-17-0 96%
250mg
¥114.00 2024-07-28
Fluorochem
220076-250mg
Methyl 5-bromo-2-(bromomethyl)benzoate
79670-17-0 95%
250mg
£45.00 2022-03-01
TRC
M295933-100mg
Methyl 5-bromo-2-(bromomethyl)benzoate
79670-17-0
100mg
$87.00 2023-05-18
eNovation Chemicals LLC
Y0996078-25g
methyl 5-bromo-2-(bromomethyl)benzoate
79670-17-0 95%
25g
$360 2024-08-02
Apollo Scientific
OR400313-5g
Methyl 5-bromo-2-(bromomethyl)benzoate
79670-17-0
5g
£248.00 2025-02-20
Alichem
A015008478-250mg
Methyl 5-bromo-2-(bromomethyl)benzoate
79670-17-0 97%
250mg
$470.40 2023-09-01
eNovation Chemicals LLC
Y1043558-5g
Methyl 5-bromo-2-(bromomethyl)benzoate
79670-17-0 95%
5g
$115 2024-06-07

Methyl 5-bromo-2-(bromomethyl)benzoate Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Potassium carbonate ;  30 min, reflux
2.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Carbon tetrachloride ;  overnight, reflux
Riferimento
Synthetic Strategies to Derivatizable Triphenylamines Displaying High Two-Photon Absorption
Lartia, Remy; et al, Journal of Organic Chemistry, 2008, 73(5), 1732-1744

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ;  4 h, 75 °C
Riferimento
3-Oxoisoindoline-5-carboxamides. Synthesis and their antioxidant activity studies
Kumar, C. Kishor; et al, Journal of Pharmaceutical Science & Technology, 2010, 2(12), 380-390

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Iron chloride (FeCl3) ,  Bromine ;  0 °C
2.1 Reagents: Sulfuric acid ,  3-Bromo-2-methylbenzoic acid Solvents: Methanol ;  24 h, reflux
3.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Benzene ;  24 h, 60 °C
Riferimento
Synthesis, computational, and spectroscopic analysis of tunable highly fluorescent BN-1,2-azaborine derivatives containing the N-BOH moiety
Saint-Louis, Carl Jacky; et al, Organic & Biomolecular Chemistry, 2017, 15(48), 10172-10183

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ;  2.5 h, reflux
Riferimento
Diverse, Potent, and Efficacious Inhibitors That Target the EED Subunit of the Polycomb Repressive Complex 2 Methyltransferase
Bagal, Sharan K. ; et al, Journal of Medicinal Chemistry, 2021, 64(23), 17146-17183

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Thionyl chloride
1.2 Reagents: Benzoyl peroxide ,  N-Bromosuccinimide
Riferimento
Copper-promoted direct amidation of isoindolinone scaffolds by sodium persulfate
Lai, Huifang; et al, Organic & Biomolecular Chemistry, 2021, 19(35), 7621-7626

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  5 min, rt; 2 h, rt → reflux
2.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Benzene ;  5 h, reflux; reflux → rt
2.2 Reagents: Water
Riferimento
Bromine isotopic signature facilitates de novo sequencing of peptides in free-radical-initiated peptide sequencing (FRIPS) mass spectrometry
Nam, Jungjoo; et al, Journal of Mass Spectrometry, 2015, 50(2), 378-387

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Iron ,  Bromine
2.1 Reagents: Sulfuric acid
3.1 Reagents: Benzoyl peroxide ,  N-Bromosuccinimide Solvents: Carbon tetrachloride
Riferimento
Series of Structural and Functional Models for the ES (Enzyme-Substrate) Complex of the Co(II)-Containing Quercetin 2,3-Dioxygenase
Sun, Ying-Ji; et al, Inorganic Chemistry, 2014, 53(6), 2932-2942

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Iron ,  Bromine ;  12 h, rt
1.2 Reagents: Thionyl chloride Solvents: Methanol ;  3 h, 65 °C
1.3 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ;  4 h, 75 °C
Riferimento
Synthesis of N-methyl-6-heterocyclic-1-oxoisoindoline derivatives by microwave assisted Buchwald-Hartwig amination
Kumar, C. Kishor; et al, E-Journal of Chemistry, 2011, 8(3), 1108-1113

Methyl 5-bromo-2-(bromomethyl)benzoate Raw materials

Methyl 5-bromo-2-(bromomethyl)benzoate Preparation Products

Methyl 5-bromo-2-(bromomethyl)benzoate Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:79670-17-0)Methyl 5-bromo-2-(bromomethyl)benzoate
A864825
Purezza:99%/99%
Quantità:5g/25g
Prezzo ($):152.0/593.0